molecular formula C16H14ClN3OS2 B2364180 N-(3-chlorophenyl)-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide CAS No. 701241-00-1

N-(3-chlorophenyl)-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide

Cat. No. B2364180
CAS RN: 701241-00-1
M. Wt: 363.88
InChI Key: NKZBKLLZFZSSQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide, also known as compound X, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide X is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or proteins involved in the growth and proliferation of cancer cells, viruses, and bacteria. It may also modulate certain neurotransmitter systems in the brain, leading to potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
Compound X has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and disrupt bacterial cell membranes. In addition, it has been shown to modulate certain neurotransmitter systems in the brain, leading to potential therapeutic effects in neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chlorophenyl)-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide X in lab experiments is its potential therapeutic applications in a range of diseases. It has also been shown to have low toxicity in animal studies. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic effects.

Future Directions

There are several future directions for research on N-(3-chlorophenyl)-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide X. One area of interest is the optimization of its therapeutic effects in cancer, viral, and bacterial diseases. Another area of interest is the investigation of its potential use in the treatment of neurological disorders. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or limitations of its use.
Conclusion:
In conclusion, this compound X is a chemical this compound with potential therapeutic applications in a range of diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and limitations.

Synthesis Methods

Compound X can be synthesized using a multi-step process that involves the reaction of 3-chloroaniline with 2-ethyl-4-methylthiazole-5-carboxylic acid followed by cyclization and sulfonation. The final product is obtained through the condensation of the intermediate with chloroacetic acid.

Scientific Research Applications

Compound X has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have antitumor, antiviral, and antibacterial properties. In addition, it has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(3-chlorophenyl)-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3OS2/c1-2-12-7-13-15(18-9-19-16(13)23-12)22-8-14(21)20-11-5-3-4-10(17)6-11/h3-7,9H,2,8H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZBKLLZFZSSQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.